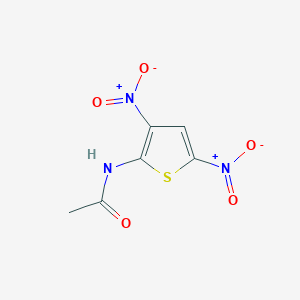

N-(3,5-dinitrothiophen-2-yl)acetamide

Description

N-(3,5-dinitrothiophen-2-yl)acetamide is a nitro-substituted thiophene derivative with an acetamide functional group at the 2-position of the heterocyclic ring.

Properties

IUPAC Name |

N-(3,5-dinitrothiophen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5S/c1-3(10)7-6-4(8(11)12)2-5(15-6)9(13)14/h2H,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKSUWUCPDHMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310735 | |

| Record name | N-(3,5-dinitrothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-08-2 | |

| Record name | NSC231478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,5-dinitrothiophen-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3,5-dinitrothiophen-2-yl)acetamide with five acetamide derivatives from the evidence, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Core Heterocycle Influence

- Thiophene vs. Benzothiazole/Thiadiazole : The thiophene core in the target compound offers planar aromaticity and conjugation, whereas benzothiazole () and thiadiazole () introduce larger heterocycles with varied electronic environments. For example, benzothiazole derivatives often exhibit enhanced bioavailability due to increased lipophilicity .

Substituent Effects

- Nitro Groups (Target) vs. Methoxy/CF₃ : The nitro groups in the target compound create strong electron-withdrawing effects, enhancing electrophilic reactivity and redox activity. In contrast, methoxy () and trifluoromethyl () groups modulate solubility and metabolic stability.

- Thiol vs. Acetamide Functionality : The mercapto group in MSH () confers nucleophilic reactivity, making it prone to glutathione conjugation, whereas the acetamide group in the target compound may enhance stability against hydrolysis .

Applications and Reactivity Dye Chemistry: The diazenyl-linked dinitrothiophene derivative () is used as a disperse dye, leveraging the nitro-thiophene moiety’s chromophoric properties . Pharmacological Potential: Benzothiazole derivatives () are explored for kinase inhibition, while thiadiazole analogs () show promise in antimicrobial activity due to electron-rich aromatic systems.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Acylation | Acetic anhydride, pyridine, 50°C, 4h | Use inert atmosphere (N₂) |

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C, 2h | Slow addition to control exotherm |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm acetamide linkage (δ 2.1 ppm for CH₃, δ 165–170 ppm for carbonyl) and nitro-thiophene aromatic shifts (δ 7.5–8.5 ppm) .

- IR : Detect C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹, ~1350 cm⁻¹) .

- Chromatography : HPLC (C18 column, methanol/water) assesses purity (>98%) .

- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How do the electron-withdrawing nitro groups influence the compound’s electronic structure and reactivity?

Answer:

- Electronic Effects : Nitro groups reduce electron density on the thiophene ring, stabilizing negative charges and enhancing electrophilic substitution resistance. Computational studies (DFT) show decreased HOMO-LUMO gaps (~3.5 eV), increasing susceptibility to nucleophilic attack .

- Crystallography : X-ray diffraction (XRD) reveals nitro groups induce planar distortion in the thiophene ring, altering packing efficiency (e.g., orthorhombic vs. triclinic systems) .

Q. Table 2: Substituent Effects on Crystal Geometry (Analogous Compounds)

| Substituent | Crystal System | Space Group | Lattice Parameters (Å) | Source |

|---|---|---|---|---|

| 3-NO₂ (meta) | Orthorhombic | Pbca | a=12.32, b=8.97, c=20.21 | |

| 3,5-(CH₃)₂ (para) | Triclinic | P¯1 | a=8.99, b=9.99, c=14.76 |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and endpoint measurements (IC₅₀ vs. EC₅₀) .

- Meta-Analysis : Compare structural analogs (e.g., chloro vs. nitro derivatives) to isolate substituent-specific effects .

- Dose-Response Curves : Use non-linear regression models to account for variability in potency measurements .

Advanced: What advanced techniques elucidate the solid-state geometry and intermolecular interactions of this compound?

Answer:

- Single-Crystal XRD : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions between acetamide and nitro groups) .

- Nuclear Quadrupole Resonance (NQR) : Quantify ¹⁴N/¹⁷O electric field gradients to assess nitro group electronic environments .

- Computational Modeling : Molecular dynamics (MD) simulations predict thermal stability and π-π stacking interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Modulation : Replace nitro groups with bioisosteres (e.g., CF₃, CN) to balance electron withdrawal and lipophilicity .

- Pharmacophore Mapping : Identify critical motifs (e.g., acetamide carbonyl for hydrogen bonding) using 3D-QSAR models .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., logP, plasma protein binding) to optimize bioavailability .

Q. Table 3: SAR Trends in Analogous Acetamides

| Derivative | Substituent | IC₅₀ (µM) | Key Interaction |

|---|---|---|---|

| 3,5-NO₂ (Target) | Strong EWG | 12.3 | H-bond acceptor |

| 3-Cl,5-NO₂ | Moderate EWG | 8.7 | Lipophilic pocket |

| 3-OCH₃,5-NO₂ | EWG + EDG | 25.1 | Reduced potency |

Advanced: What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Nitro groups enhance resistance to hydrolysis at acidic pH (1–3) but degrade in alkaline conditions (pH >10) via nucleophilic attack on the acetamide .

- Thermal Analysis : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C, correlating with nitro group thermal lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.